

The Chemistry and Application of Glyoxime: A Technical Guide

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Compound of Interest

Compound Name: Glyoxime

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This technical guide provides an in-depth exploration of **glyoxime** and its derivatives, with a primary focus on its history, chemical properties, and significant role as a reagent in analytical chemistry. This document serves as a comprehensive resource, offering detailed experimental protocols and quantitative data to support research and development activities.

A Historical Overview of Glyoxime and Dioximes as Analytical Reagents

The journey of organic compounds as analytical reagents began to flourish in the 19th century, moving from natural indicators to synthetically produced molecules.^[1] Within this evolution, the discovery of dioximes as selective reagents for metal ions marked a significant milestone. The pioneering work in this area is credited to the Russian chemist Lev Aleksandrovich Chugaev who, in the early 20th century, first described the selective properties of dioxime compounds.^[2] ^[3]

Chugaev's research in 1905 revealed that α -dioximes, such as dimethylglyoxime (a derivative of **glyoxime**), could act as highly specific precipitating agents for certain metal ions, most notably nickel.^[4] This discovery led to the widespread adoption of dimethylglyoxime, often referred to as Chugaev's reagent, in analytical laboratories for the qualitative and quantitative determination of nickel.^{[4][5]} The reaction's specificity and the distinctively colored precipitate formed were transformative for the analysis of nickel-containing materials.^[5] The use of

dimethylglyoxime became so crucial that it is now considered an indispensable reagent in modern analytical chemistry.[5][6]

Quantitative Data

This section summarizes the key physicochemical and analytical properties of **glyoxime** and its nickel(II) complex in a structured tabular format for ease of reference and comparison.

Physicochemical Properties of Glyoxime and Dimethylglyoxime

Property	Glyoxime	Dimethylglyoxime	Source(s)
Chemical Formula	$C_2H_4N_2O_2$	$C_4H_8N_2O_2$	[3][6]
Molar Mass	88.07 g/mol	116.12 g/mol	[3][4]
Appearance	Beige to white solid	White crystalline powder	[4][6]
Melting Point	178-180 °C	240-241 °C (decomposes)	[4][6]
Solubility	Soluble in water, DMSO, and alcohols.	Poorly soluble in water; soluble in methanol, ethanol, acetone, and sodium hydroxide solutions.	[2][3][6]
Density	1.437 g/cm ³ (estimate)	1.37 g/cm ³	[4][6]

Spectroscopic Data

Spectrum	Compound / Complex	Characteristic Peaks / Maxima (λ_{max})	Source(s)
Infrared (IR)	Glyoxime	O-H stretch: 3150–3200 cm^{-1} (anti), 3050–3100 cm^{-1} (syn); C=N stretch: 1600 \pm 20 cm^{-1} (anti), 1560 \pm 10 cm^{-1} (syn)	[3]
Nickel(II) Dimethylglyoximate		N-O stretch: 1240 cm^{-1} , 1101 cm^{-1} ; C=N stretch: 1572 cm^{-1} ; Ni-N stretch: 520 cm^{-1} , 429 cm^{-1}	[1][5]
UV-Vis	Nickel(II) Dimethylglyoximate	~390 nm, 445 nm, 543 nm	[7][8]

Analytical Parameters for Nickel Determination using Dimethylglyoxime

Parameter	Value	Conditions	Source(s)
Optimal pH Range	5 - 9 (Gravimetric); 6 - 8 (Spectrophotometric)	Buffered solution (ammonia or citrate)	[5][9]
Limit of Detection (LOD)	1 ppm (IR-based sensor); 20.0 $\mu\text{g/L}$ (Resonance Light Scattering)	pH 8; Ammonium buffer pH 9.0	[5][10]
Molar Absorptivity (ϵ)	$5.42 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	at 445 nm	
Interfering Ions	Cobalt(II), Copper(II), Iron(II), Gold(III), Dichromate	Can be masked with tartrate or citrate ions	[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **glyoxime** and the subsequent use of its derivative, dimethyl**glyoxime**, in the analysis of nickel.

Synthesis of Glyoxime

This protocol is adapted from literature procedures for the condensation of glyoxal with hydroxylamine.[4]

Materials:

- 40% Glyoxal solution
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH)
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Beakers and flasks
- Buchner funnel and filter paper

Procedure:

- Prepare a solution of sodium hydroxide by dissolving 27.5 g of NaOH in 75 mL of distilled water in a beaker. Cool the solution to 0 °C in an ice bath.
- With continuous stirring, slowly add 69.5 g of hydroxylamine hydrochloride to the cold NaOH solution.
- In a separate beaker, dilute 72.5 g of 40% glyoxal solution with 48 mL of distilled water.

- Slowly add the diluted glyoxal solution to the chilled hydroxylamine/NaOH mixture, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction mixture to stand in a refrigerator for 15 minutes.
- Remove the mixture from the refrigerator and allow it to warm to room temperature.
- Collect the precipitated **glyoxime** by vacuum filtration using a Buchner funnel.
- Wash the product with cold distilled water.
- Dry the **glyoxime** product. Note that dry **glyoxime** can be shock-sensitive and is often stored moistened with water.

Gravimetric Determination of Nickel using Dimethylglyoxime

This protocol outlines the classical gravimetric analysis of nickel.[\[9\]](#)[\[11\]](#)

Materials:

- Nickel-containing sample solution
- 1% (w/v) Dimethyl**glyoxime** in ethanol
- 6 M Hydrochloric acid (HCl)
- 6 M Ammonium hydroxide (NH₄OH)
- Citric acid (optional, for masking interferences)
- Distilled water
- Beakers, graduated cylinders, and stirring rods
- Hot plate

- Sintered glass crucibles
- Drying oven
- Desiccator
- Analytical balance

Procedure:

- Accurately weigh a sample containing a known amount of nickel and dissolve it in a minimal amount of 6 M HCl in a beaker. Dilute with approximately 50 mL of distilled water.
- If interfering ions such as iron are present, add a small amount of citric acid.
- Heat the solution to 60-80 °C on a hot plate. Do not boil.
- Slowly add a slight excess of 1% alcoholic dimethyl**glyoxime** solution with constant stirring.
- While stirring, add 6 M ammonium hydroxide dropwise until the solution is slightly alkaline (a faint smell of ammonia should be present). A cherry-red precipitate of nickel(II) dimethylglyoximate will form.
- Digest the precipitate by keeping the solution hot (60-80 °C) for 30-60 minutes to encourage the formation of larger, more easily filterable particles.
- Allow the solution to cool to room temperature. Test for complete precipitation by adding a few more drops of the dimethyl**glyoxime** solution to the supernatant. No further precipitation should be observed.
- Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
- Wash the precipitate with cold distilled water until it is free of chloride ions (test the filtrate with silver nitrate solution).
- Dry the crucible and precipitate in an oven at 110-120 °C to a constant weight.
- Cool the crucible in a desiccator before weighing.

- Calculate the mass of nickel in the original sample based on the mass of the nickel(II) dimethylglyoximate precipitate (molar mass = 288.91 g/mol).

Spectrophotometric Determination of Nickel using Dimethylglyoxime

This method is suitable for the determination of trace amounts of nickel.

Materials:

- Standard nickel(II) solution (e.g., 10 ppm)
- 1% (w/v) **Dimethylglyoxime** in ethanol
- Saturated bromine water
- Concentrated ammonium hydroxide (NH₄OH)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer and cuvettes

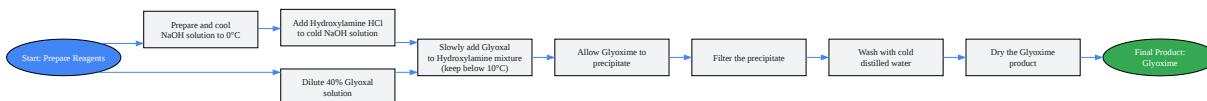
Procedure:

- Preparation of Calibration Standards: Prepare a series of standard solutions of nickel(II) by accurately diluting a stock standard solution into a set of volumetric flasks. A typical range would be 0.5 to 5 ppm. Also, prepare a blank solution containing all reagents except nickel.
- Color Development: To each volumetric flask (including the blank and any unknown samples), add the following reagents in order, mixing after each addition:
 - A few milliliters of saturated bromine water (as an oxidizing agent).
 - Concentrated ammonium hydroxide dropwise until the bromine color disappears, then add a small excess to make the solution alkaline.
 - A small volume (e.g., 1-2 mL) of 1% **dimethylglyoxime** solution.

- Dilute each solution to the mark with distilled water and mix thoroughly.
- Allow the solutions to stand for 10-15 minutes for full color development.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to a wavelength of 445 nm.
 - Zero the instrument using the blank solution.
 - Measure the absorbance of each standard solution and the unknown sample(s).
- Data Analysis:
 - Plot a calibration curve of absorbance versus the concentration of the standard solutions.
 - Determine the concentration of nickel in the unknown sample(s) by interpolating their absorbance values on the calibration curve.

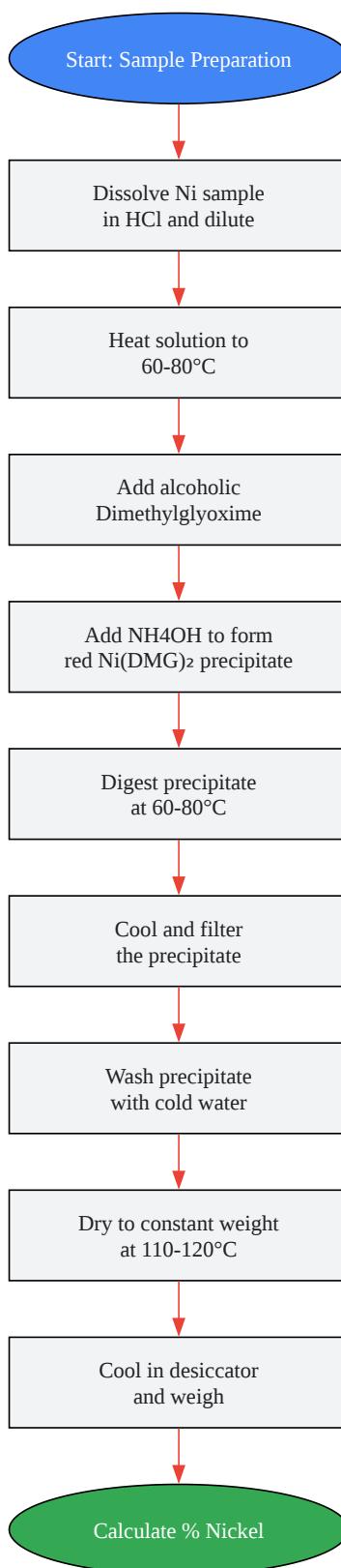
Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows.



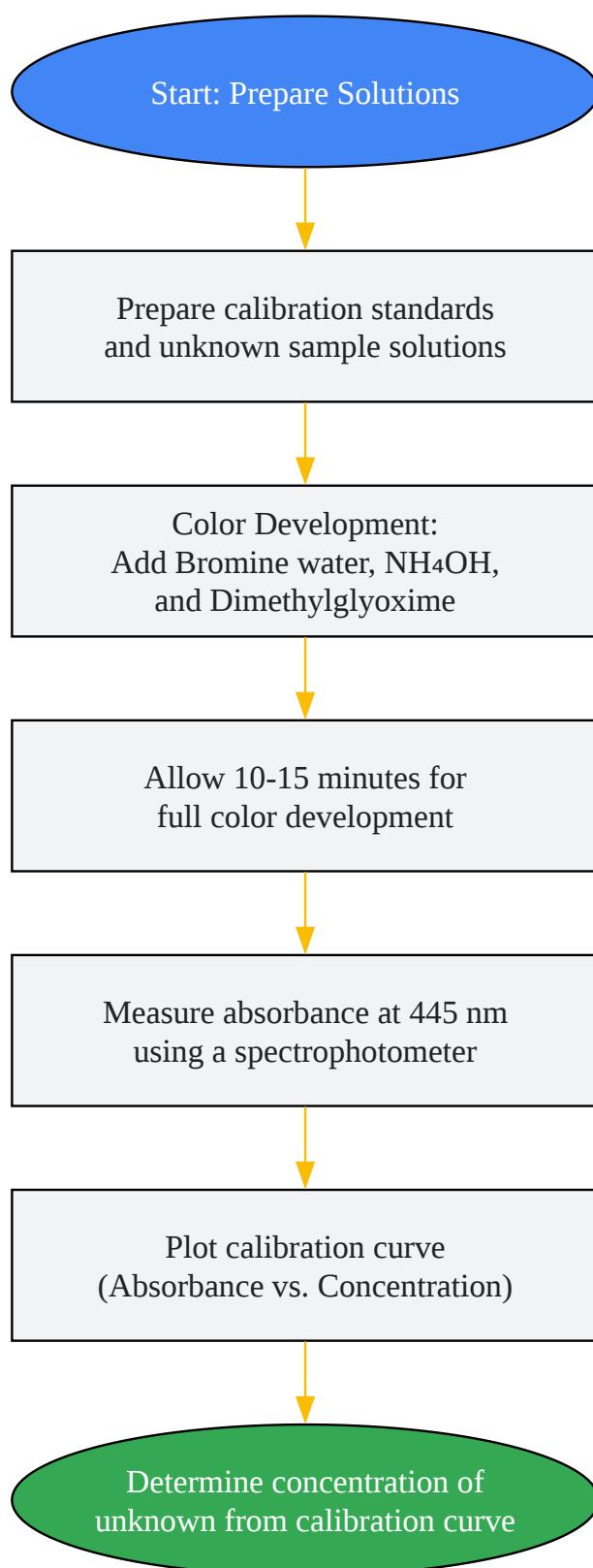
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Caption: Workflow for the synthesis of **glyoxime**.



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Caption: Experimental workflow for the gravimetric determination of nickel.



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Caption: Logical flow for the spectrophotometric analysis of nickel.

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